Cyclopentadienecarbonitrile Cyclopentadienecarbonitrile
Brand Name: Vulcanchem
CAS No.: 27659-36-5
VCID: VC18993002
InChI: InChI=1S/C6H5N/c7-5-6-3-1-2-4-6/h1-3H,4H2
SMILES:
Molecular Formula: C6H5N
Molecular Weight: 91.11 g/mol

Cyclopentadienecarbonitrile

CAS No.: 27659-36-5

Cat. No.: VC18993002

Molecular Formula: C6H5N

Molecular Weight: 91.11 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentadienecarbonitrile - 27659-36-5

Specification

CAS No. 27659-36-5
Molecular Formula C6H5N
Molecular Weight 91.11 g/mol
IUPAC Name cyclopenta-1,3-diene-1-carbonitrile
Standard InChI InChI=1S/C6H5N/c7-5-6-3-1-2-4-6/h1-3H,4H2
Standard InChI Key KTPNQKDTYCBNCC-UHFFFAOYSA-N
Canonical SMILES C1C=CC=C1C#N

Introduction

Chemical Identity and Fundamental Properties

Cyclopentadienecarbonitrile belongs to the class of nitrile-substituted cyclic dienes. Its molecular formula, C<sub>6</sub>H<sub>5</sub>N, reflects a cyclopentadiene backbone (C<sub>5</sub>H<sub>6</sub>) with a cyano group (-CN) substitution at the 1-position. The compound’s CAS Registry Number is 27659-36-5, and its IUPAC name emphasizes the conjugated diene system and nitrile functionality.

Structural Characteristics

The molecule features a planar cyclopentadiene ring with alternating double bonds (1,3-diene) and a linear nitrile group. This configuration introduces significant electron-withdrawing effects, altering the ring’s aromaticity and reactivity compared to unsubstituted cyclopentadiene. Quantum mechanical calculations reveal partial delocalization of π-electrons between the diene and nitrile moieties, creating a polarized system amenable to electrophilic and nucleophilic attacks .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight93.11 g/mol
Boiling PointNot reported (decomposes >200°C)
Density~1.12 g/cm³ (estimated)
Spectral SignaturesIR: ν(C≡N) ~2240 cm⁻¹

Synthesis and Reaction Mechanisms

Thermal Decomposition of Benzoxazole

The primary synthesis route involves pyrolysis of benzoxazole under controlled conditions. Single-pulse shock tube experiments at 1000–1350 K demonstrate that benzoxazole decomposes in argon to yield o-hydroxybenzonitrile (major product) and cyclopentadienecarbonitrile (minor product) . The reaction proceeds via a multi-step unimolecular pathway:

  • Ring Opening: Benzoxazole undergoes N-O bond cleavage, forming a biradical intermediate.

  • CO Elimination: Loss of carbon monoxide generates o-hydroxybenzonitrile.

  • Ring Contraction: Subsequent rearrangement reduces the six-membered ring to a five-membered cyclopentadienecarbonitrile .

Quantum chemical calculations (B3LYP/6-311+G**) identify the transition states and energy barriers for these steps. The ring contraction step exhibits a barrier of ~45 kcal/mol, making it rate-limiting at lower temperatures .

Table 2: Product Distribution in Benzoxazole Pyrolysis (1350 K)

ProductMole PercentKey Pathway
o-Hydroxybenzonitrile72%Direct CO elimination
Cyclopentadienecarbonitrile18%Ring contraction
Benzonitrile5%Fragmentation

Molecular Structure and Electronic Configuration

Spectroscopic Characterization

  • Infrared Spectroscopy: The C≡N stretching vibration appears at 2240 cm⁻¹, slightly redshifted compared to aliphatic nitriles due to conjugation .

  • NMR Spectroscopy: <sup>1</sup>H NMR predicts deshielded protons adjacent to the nitrile (δ 7.2–7.5 ppm), while <sup>13</sup>C NMR shows a cyano carbon at ~120 ppm.

Chemical Reactivity and Applications

Diels-Alder Reactivity

Cyclopentadienecarbonitrile acts as a diene in Diels-Alder reactions, albeit less reactive than cyclopentadiene due to electron withdrawal by the -CN group. Computational studies predict a 20% slower reaction rate with maleic anhydride compared to unsubstituted cyclopentadiene .

Nucleophilic Additions

The nitrile group participates in nucleophilic additions, e.g., with Grignard reagents:

R-Mg-X+N≡C-C5H5R-C≡N-Mg-X-C5H5\text{R-Mg-X} + \text{N≡C-C}_5\text{H}_5 \rightarrow \text{R-C≡N-Mg-X-C}_5\text{H}_5

This reaction forms organometallic complexes, though steric hindrance from the ring limits yields.

Industrial and Research Applications

  • Ligand Precursor: Potential use in synthesizing cyclopentadienyl ligands for transition-metal catalysts.

  • Polymer Chemistry: As a monomer for conductive polymers via nitrile group polymerization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator